2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position on the isonicotinic acid ring. The molecular formula is C7H2F5NO2, and it has a molecular weight of 227.09 g/mol
Preparation Methods
The synthesis of 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by extraction with diethyl ether and subsequent purification . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms and a trifluoromethyl group makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include tetrabutylammonium fluoride, palladium catalysts, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2,3-Difluoro-5-(trifluoromethyl)isonicotinic acid can be compared with other fluorinated isonicotinic acids, such as:
2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid: This compound has chlorine atoms instead of fluorine, which affects its reactivity and applications.
2-(Trifluoromethyl)isonicotinic acid: Lacks the additional fluorine atoms, resulting in different chemical properties and uses.
3,5-Difluoroisonicotinic acid: Has fluorine atoms at different positions, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C7H2F5NO2 |
---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,3-difluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H2F5NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15) |
InChI Key |
CSISPPQUBCTDIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.